molecular formula C26H22O4 B5869633 3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5869633
M. Wt: 398.4 g/mol
InChI Key: CHPWRJGFWWLCLS-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[c]chromen-6-one family, characterized by a fused coumarin scaffold with a tetrahydrobenzene ring. The structure includes a 3-methyl group and a 2-(2-naphthyl)-2-oxoethoxy substituent, which enhance lipophilicity and aromatic interactions. Such derivatives are explored for fluorescence sensing and enzyme inhibition due to their planar aromatic systems and substituent-driven reactivity .

Properties

IUPAC Name

3-methyl-1-(2-naphthalen-2-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O4/c1-16-12-23(25-20-8-4-5-9-21(20)26(28)30-24(25)13-16)29-15-22(27)19-11-10-17-6-2-3-7-18(17)14-19/h2-3,6-7,10-14H,4-5,8-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPWRJGFWWLCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorescence Sensing Properties

THU-OH (3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One)

  • Structure : Saturated tetrahydro ring with a 3-hydroxy group.
  • Function : Acts as a selective "on-off" fluorescent sensor for Fe(III) in aqueous environments. Fluorescence quenching occurs due to Fe(III) binding, independent of pH (1.5–9.0) .
  • Cellular Penetration : Lipophilic nature allows efficient cell membrane penetration in SK-N-AS and DBTRG-05MG cells, with fluorescence signals diminishing in Fe(III)-rich environments .

Urolithin B (3-Hydroxy-6H-Benzo[c]Chromen-6-One)

  • Structure : Unsaturated benzene ring instead of tetrahydro.
  • Comparison : While both THU-OH and Urolithin B detect Fe(III), THU-OH’s saturated ring improves solubility in aqueous media. However, the unsaturated system in Urolithin B may enhance π-π stacking interactions, affecting sensor sensitivity .

Target Compound (3-Methyl-1-[2-(2-Naphthyl)-2-Oxoethoxy]-Analog)

  • Key Differences : Replaces the 3-hydroxy group with a methyl and a 2-naphthyl-oxoethoxy chain.
  • However, the absence of a hydroxy group may reduce metal-binding affinity compared to THU-OH .

Enzyme Inhibition Activity

PDE2 Inhibitors (Derivatives of 3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One)

  • Lead Compounds :
    • 3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One : IC50 = 93.24 μM.
    • 3-Hydroxy-8-Methyl-6H-Benzo[c]Chromen-6-One : IC50 > 100 μM .
  • Optimized Derivatives :
    • 2e and 4c : IC50 ≈ 34 μM, achieved by introducing alkyl chains (~5 carbons) at the 3-position. Alkyl substituents improve hydrophobic interactions with PDE2’s binding pocket .

Target Compound

  • However, steric bulk from the naphthyl moiety could hinder binding .

Physicochemical Properties

Property Target Compound THU-OH 4-Methyl-3-(2-Oxo-2-Phenylethoxy)-Analog
Molecular Weight ~424 g/mol (estimated) 230.26 g/mol 344.36 g/mol
Hydrogen Bond Acceptors 4 3 4
Rotatable Bonds 3 1 4
LogP (Predicted) High (due to naphthyl) Moderate High (phenyl group)
  • Key Insight : The target compound’s higher molecular weight and logP may reduce aqueous solubility but improve membrane permeability compared to THU-OH .

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